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Compound of Interest

Compound Name: N-Isopropyl-N-methylglycine

Cat. No.: B017970

For Researchers, Scientists, and Drug Development Professionals

N-alkylated glycine derivatives represent a versatile class of compounds with a wide spectrum
of biological activities. The strategic modification of the alkyl chain on the nitrogen atom of the
glycine backbone allows for the fine-tuning of their pharmacological properties, leading to the
development of potent antimicrobial, anticancer, and enzyme inhibitory agents. This guide
provides a comparative overview of the biological activities of various N-alkylated glycine
derivatives, supported by experimental data and detailed methodologies, to aid in the
advancement of drug discovery and development.

Antimicrobial Activity

N-alkylated glycine derivatives have demonstrated significant potential as antimicrobial agents,
with their efficacy being largely dependent on the length of the N-alkyl chain.
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(MIC)
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Quaternary C16 alkyl chain albicans, o

) eradication (60- [1]
Ammonium Salts (DMGM-16) Staphylococcus ]

) o 90% reduction at
(DMGM-n) epidermidis
400 pmol/L)

Alanine-derived Rhodotorula
Quaternary C14 alkyl chain rubra,

) 2.5 pumol/L [1]
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(DMALM-n) cerevisiae
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N-alkyl Betaines C16 alkyl chain aureus, aureus), 120 uM [2]

Escherichia coli

(E. coli)

N-alkyl Betaines

C8 alkyl chain

Staphylococcus
aureus,

Escherichia coli

2.3x10M pM
(S. aureus), 1.2 x
1074 uM (E. coli)

[2]

Glycopeptide ) ]

o N-alkylation at Vancomycin-
Antibiotics ) ) ]

the disaccharide resistant < 1.0 pg/mL [3]

(LY264826 _ _

o moiety enterococci
derivatives)

Key Findings:

e The antimicrobial activity of glycine-derived quaternary ammonium salts is strongly

influenced by the length of the alkyl chain, with derivatives containing 12-16 carbon atoms

showing the highest activity.[1]

» Alanine derivatives generally exhibit stronger antimicrobial effects than their glycine

counterparts.[1]

o For N-alkyl betaines, antimicrobial activity against both S. aureus and E. coli increases with

longer alkyl chain lengths, peaking around C16.[2]
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» N-alkylation of the glycopeptide antibiotic LY264826 has yielded derivatives with potent
activity against vancomycin-resistant enterococci.[3]

A common method for evaluating antimicrobial activity is the broth microdilution method, used
to determine the Minimum Inhibitory Concentration (MIC).

o Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates.
Colonies are then used to prepare a standardized inoculum suspension in a suitable broth,
adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

o Preparation of Compounds: The N-alkylated glycine derivatives are dissolved in a suitable
solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

 Inoculation and Incubation: Each well is inoculated with the standardized microbial
suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48
hours for bacteria).

o Determination of MIC: The MIC is determined as the lowest concentration of the compound

that visibly inhibits microbial growth.

Preparation Assay Analysis

Compound Stock Solution Test Compound Serial Dilution in Plate | Inoculation Incubation »| MIC Determination
@/Fungal F— Standardized Inoculum
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General workflow for antimicrobial susceptibility testing.

Anticancer and Cytotoxic Activity
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Several N-alkylated glycine derivatives have been investigated for their potential as anticancer
agents. Their mechanism of action often involves interaction with biological macromolecules
like DNA and proteins.

Activity
Compound o . . )
Derivative Cell Line Metric Time Reference
Class
(IC50)
. _ Human
Aliphatic N- 2- ]
] ] Foreskin
Substituted aminoheptyl ] ~127 pM 48 h [4115]
Givei e Fibroblast
cines cine
Y i (HFF)
. ] Other Human
Aliphatic N- o )
] derivatives Foreskin
Substituted ] 127-344 uM 48 h [4][5]
) (propyl, butyl,  Fibroblast
Glycines
etc.) (HFF)
Glycine _ o
) Various Significant
Conjugated Compound o
) cancer cell activity - [6]
Hybrid 12 )
lines reported
Compounds
Glycine ) o
) Various Significant
Conjugated Compound o
] cancer cell activity - [6]
Hybrid 18 )
lines reported
Compounds
Key Findings:

 Aliphatic N-substituted glycine derivatives have shown cytotoxic effects against human
foreskin fibroblast cells, with 2-aminoheptyl glycine being the most potent among the tested
compounds.[4][5]

o The lipophilicity of the derivatives, influenced by the alkyl chain length, is considered a key
factor in their ability to cross cell membranes.[4][7]
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e Molecular docking studies suggest that derivatives like octyl- and 2-aminohepty! glycine have
a high tendency to interact with DNA.[4][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of the N-alkylated
glycine derivatives and incubated for a specified period (e.g., 48 hours).

o MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few
hours to allow for the formation of formazan crystals by metabolically active cells.

» Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or
isopropanol).

o Absorbance Measurement: The absorbance of the solution is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of
the compound that inhibits 50% of cell growth, is then calculated.[4]
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Structure-activity relationship concept for N-alkylated glycine derivatives.

Enzyme Inhibitory Activity

N-alkylated glycine derivatives have been identified as potent inhibitors of various enzymes
implicated in disease pathways.
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Activity Metric

Target Enzyme Inhibitor Class  Derivative . Reference
(IC50 / Ki)
Leukotriene A4 )
N-alkyl glycine ] 27 - 2,000 nM
Hydrolase ) Various [8]
amides (IC50)
(LTA4H)
Vascular 60% plasma
Adhesion Glycine amide VAP-1 inhibition
) o Compound 4g o 9]
Protein-1 (VAP- derivatives in vivo (1 mg/kg,
1) oral)
N- -
Aldose g
benzenesulfonyl naphthylenesulfo 0.4 uM (IC50) [10]
Reductase ] i
glycines nylglycine
N- a-
Aldose
benzenesulfonyl naphthylenesulfo 1.3 uM (IC50) [10]
Reductase ) i
glycines nylglycine
N-alkylated 5a-
. carba-a-DL- o ]
o-L-Fucosidase N-octyl derivative  0.016 puM (Ki) [11]
fucopyranosylam
ine

Key Findings:

¢ N-alkyl glycine amides are effective inhibitors of Leukotriene A4 hydrolase, an enzyme

involved in inflammatory processes.[8]

e Glycine amide derivatives have been developed as orally active inhibitors of Vascular

Adhesion Protein-1, a target for inflammatory diseases.[9]

¢ N-benzenesulfonylglycines show potent inhibition of aldose reductase, an enzyme linked to

diabetic complications.[10]

o N-alkylation of a carba-sugar amine resulted in a highly potent inhibitor of a-L-fucosidase.

[11]
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Enzyme inhibition assays are performed to determine the concentration of a compound
required to inhibit 50% of the enzyme's activity (IC50).

e Enzyme and Substrate Preparation: The target enzyme and its specific substrate are
prepared in a suitable buffer.

« Inhibitor Preparation: The N-alkylated glycine derivatives are serially diluted to various
concentrations.

e Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a
microplate well). The reaction is initiated by the addition of the substrate.

» Detection: The progress of the reaction is monitored over time by measuring the formation of
a product or the depletion of the substrate. This can be done using various detection
methods, such as spectrophotometry or fluorometry.

o Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The
IC50 value is determined by plotting the reaction rate against the inhibitor concentration and
fitting the data to a suitable dose-response curve.
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Simplified diagram of an enzyme inhibition pathway.

This comparative guide highlights the significant and diverse biological activities of N-alkylated
glycine derivatives. The modular nature of their synthesis allows for extensive structure-activity
relationship studies, paving the way for the development of novel therapeutics with tailored
properties. Further research into their mechanisms of action and in vivo efficacy is warranted to
fully realize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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